Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride
Description
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride is a heterocyclic compound featuring a partially hydrogenated quinoline core. Its structure includes a carboxylate ester at position 6, an amino group at position 3, and two hydrochloride salts. The dihydrochloride form enhances solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.
Key structural distinctions include:
- Core heterocycle: Quinoline (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2) derivatives.
- Substituents: The amino group at position 3 differentiates it from many analogs with methoxy, sulfonyl, or phenyl substituents.
Properties
Molecular Formula |
C11H16Cl2N2O2 |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10;;/h2-4,9,13H,5-6,12H2,1H3;2*1H |
InChI Key |
HMFIRHZDCKXFEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCC(C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroquinoline.
Esterification: The carboxylate group is introduced via esterification reactions using appropriate reagents and catalysts.
Hydrochloride Formation: Finally, the dihydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
1.1. Bromination and Carbonylation
A key synthetic route involves bromination followed by palladium-catalyzed carbonyl insertion (Figure 1). In a related quinoline derivative, bromination at position 5 of 3-aminoquinoline with Br₂/Ag₂SO₄ in H₂SO₄ yields 3-amino-5-bromoquinoline. Subsequent carbonyl insertion under CO (0.8 MPa) with PdCl₂/triethylamine in methanol generates the methyl ester via nucleophilic acyl substitution .
Reaction Conditions:
1.2. Acylation and Alkylation
The amino group undergoes acylation with (E)-3-(2-furyl)acrylic acid using (COCl)₂/DMF to form amides. Alkylation with cyclopentenyl-oxazole derivatives (e.g., compound 6 ) occurs via nucleophilic substitution under Cs₂CO₃/CH₃CN, introducing sulfanyl or oxazolylmethyl groups .
Example:
Comparative Reaction Pathways
3.1. Ester Hydrolysis
The methyl ester is hydrolyzed to carboxylic acid derivatives under basic conditions (e.g., LiOH/THF/MeOH) . This enables further conjugation or salt formation for pharmaceutical applications.
3.2. Tetrazole Cyclization
Reaction with n-Bu₃SnN₃/POCl₃ converts nitrile intermediates into tetrazoles, enhancing hydrogen-bonding capacity for biological targeting .
Biological Activity Correlations
Structural analogs with 6-tetrazole groups (e.g., 20g ) demonstrate enhanced PPARγ partial agonism (EC₅₀ = 0.12 μM) and improved oral bioavailability . The dihydrochloride salt’s solubility facilitates in vitro assays but may limit blood-brain barrier permeability.
Unresolved Challenges
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate have shown efficacy against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | M. smegmatis | 6.25 µg/mL |
| 9c | P. aeruginosa | 12.5 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies indicate that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7 . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.
Neurological Applications
Research into the neuroprotective effects of tetrahydroquinoline derivatives suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds may act as inhibitors of acetylcholinesterase or exhibit antioxidant properties .
Case Studies
Several case studies illustrate the effectiveness of methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Research : Another investigation focused on the synthesis of modified tetrahydroquinolines that showed enhanced activity against breast cancer cell lines, highlighting their potential as lead compounds for drug development .
Mechanism of Action
The mechanism of action of Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
The following table compares Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride with structurally related compounds, emphasizing substituents, molecular properties, and functional differences.
*Estimated based on molecular formula (C₁₁H₁₄N₂O₂·2HCl).
†Direct references unavailable; inferred from structural analogs.
‡Calculated from molecular formula in .
Structural and Functional Differences
a) Core Heterocycle :
- Quinoline vs. Isoquinoline: Quinoline derivatives (e.g., the target compound) exhibit distinct electronic and steric properties compared to isoquinoline analogs due to nitrogen positioning. This affects binding interactions in biological systems and synthetic reactivity .
b) Substituent Effects :
- Trifluoromethyl vs. Carboxylate : The CF₃ group in increases lipophilicity and metabolic stability, whereas the carboxylate in the target compound enhances water solubility.
c) Salt Forms :
- Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochloride (e.g., ) or free-base forms, critical for pharmacokinetics .
Biological Activity
Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride (MTHQC) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MTHQC is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. Its chemical formula is with a molecular weight of approximately 218.24 g/mol. The compound features a tetrahydroquinoline core with an amino group and a carboxylate ester, which are crucial for its biological interactions.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of MTHQC and related compounds. Tetrahydroquinoline derivatives have been shown to exhibit significant antioxidant activity, which helps in mitigating oxidative stress in neuronal cells. For instance, MTHQC has demonstrated the ability to scavenge free radicals and reduce neuronal cell death in models of neurodegenerative diseases .
2. Antimicrobial Activity
MTHQC has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other tetrahydroquinoline derivatives .
3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases where MTHQC could potentially serve as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of MTHQC is crucial for optimizing its biological activity. The presence of the amino group at the 3-position and the carboxylate moiety significantly influence its efficacy. Research indicates that modifications to these functional groups can enhance potency against specific targets while reducing toxicity .
Case Studies
Several case studies have reported on the efficacy of MTHQC in various biological assays:
- Neuroprotection in Parkinson's Disease Models : In a study involving MPTP-induced neurotoxicity in mice, MTHQC administration resulted in reduced motor deficits and preservation of dopaminergic neurons compared to control groups .
- Antibacterial Activity : A series of tests against Mycobacterium tuberculosis showed that MTHQC had moderate inhibitory effects on bacterial growth, suggesting potential as an adjunct therapy in tuberculosis treatment .
Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride, and how can reaction parameters be optimized?
Answer: The synthesis typically involves:
Core scaffold formation : Cyclization of substituted anilines with carbonyl compounds (e.g., via Pictet-Spengler reactions) to form the tetrahydroquinoline backbone.
Esterification : Introduction of the methyl ester group at position 6 via nucleophilic substitution or coupling reactions.
Amination : Functionalization at position 3 using reductive amination or nitration followed by reduction.
Salt formation : Treatment with HCl to generate the dihydrochloride salt.
Q. Optimization strategies :
- Use high-resolution mass spectrometry (HRMS) and H/C NMR to monitor intermediates.
- Adjust reaction temperature (e.g., 0–5°C for nitration to avoid side products) and solvent polarity (e.g., DMF for coupling reactions).
- Purify via recrystallization in ethanol/water mixtures to enhance yield and purity .
Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Answer:
- NMR spectroscopy : Confirm regiochemistry using H NMR coupling constants (e.g., J values for adjacent protons in the tetrahydroquinoline ring) and C NMR shifts for ester carbonyl groups (~165–170 ppm).
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H] ~283.1 for the free base).
- Elemental analysis : Verify chloride stoichiometry (theoretical Cl content: ~20.1%).
Q. Resolving contradictions :
- If NMR signals suggest diastereomerism, perform chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to separate enantiomers.
- For inconsistent melting points, use differential scanning calorimetry (DSC) to assess polymorphic transitions .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC-UV/ELSD : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water. Target ≥95% purity.
- TGA/DSC : Quantify residual solvents (e.g., ethanol, DMF) to ensure compliance with ICH Q3C limits (<500 ppm).
- ICP-MS : Screen for heavy metals (e.g., Pd <10 ppm if coupling catalysts are used).
Acceptable thresholds:
- Pharmacological assays: ≥98% purity.
- Early-stage in vitro studies: ≥95% purity .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve ambiguities in the protonation states and chloride ion positioning of this compound?
Answer:
Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
Structure solution : Employ SHELXD for phase determination via dual-space methods.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Q. Key considerations :
Q. What graph set analysis (Etter’s methodology) is applicable to study hydrogen-bonding networks in this compound crystals?
Answer:
- Graph set notation : Identify chains (C), rings (R), and self-associated motifs (S). For example:
- N–H···Cl : Forms a chain along the crystallographic axis.
- O–H···O (ester) : May create rings if intermolecular interactions exist.
- Impact on stability : Stronger hydrogen bonds (e.g., N–H···Cl) enhance thermal stability, as shown by TGA data .
Q. How can batch-to-batch variability in counterion stoichiometry be addressed during scale-up synthesis?
Answer:
- Ion chromatography : Quantify chloride content using a Dionex ICS-5000 system with an AS18 column (eluent: 30 mM KOH).
- Adjust HCl equivalents : If Cl is deficient (<2 eq.), add HCl gas during salt formation.
- Crystallization control : Slow cooling (0.5°C/min) in ethanol/water ensures consistent salt stoichiometry .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) using GROMACS.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate pKa (amine group ~8.5–9.0).
- ADMET prediction : Use SwissADME to assess logP (~1.8), suggesting moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
